![molecular formula C15H16N2O4S B2601010 N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide CAS No. 120167-56-8](/img/structure/B2601010.png)
N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide
Description
Scientific Research Applications
Anticancer Agents
This compound has been used in the synthesis of new benzenesulfonamide derivatives, which have shown significant potential as anticancer agents . These derivatives have been evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
Antimicrobial Agents
The benzenesulfonamide derivatives of this compound have also been found to have antimicrobial properties . They have been tested against various bacterial strains and have shown promising results .
Carbonic Anhydrase IX Inhibitors
These derivatives have been found to inhibit Carbonic Anhydrase IX (CA IX), a protein that is overexpressed in many solid tumors . Inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Apoptosis Inducers
Some of these derivatives have been found to induce apoptosis in cancer cells . For example, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Synthons for Heterocyclic Compounds
The N- [2- (3,4-dimethoxypheny)ethyl]amides of α-amino-acid benzoyl derivatives of this compound can be used as synthons for various heterocyclic compounds . This opens up a wide range of possibilities for the synthesis of biologically active compounds .
Cytotoxicity Studies
The amides synthesized from this compound and N-benzoyl aliphatic α-amino acids have been screened for cytotoxicity . This can provide valuable information for the development of new drugs .
properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-14-9-8-12(10-15(14)21-2)11-16-17-22(18,19)13-6-4-3-5-7-13/h3-11,17H,1-2H3/b16-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFKCBUVDYHHJF-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332653 | |
Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673130 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
120167-56-8 | |
Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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